molecular formula C13H10BrF3O3 B1418749 ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 1160474-50-9

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No.: B1418749
CAS No.: 1160474-50-9
M. Wt: 351.11 g/mol
InChI Key: KCIRVZYXBZXZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a chromene derivative featuring a bromo substituent at position 6 and a trifluoromethyl group at position 2. Chromenes (benzopyrans) are oxygen-containing heterocycles with broad applications in medicinal chemistry due to their bioactivity in anticancer, antimicrobial, and anti-inflammatory pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent can act as a synthetic handle for further functionalization via cross-coupling reactions . This compound’s ethyl ester moiety balances solubility and bioavailability, making it a valuable intermediate in drug discovery.

Properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRVZYXBZXZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of 2-Hydroxybenzaldehyde Derivatives

One of the classical approaches involves the cyclization of appropriately substituted 2-hydroxybenzaldehyde derivatives with α,β-unsaturated carbonyl compounds. This method typically proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring.

Procedure:

  • Starting with 5-bromo-2-hydroxybenzaldehyde, it reacts with ethyl trifluorocrotonate under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (~120°C).
  • The reaction proceeds through condensation, dehydration, and cyclization, yielding ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate .

Key Data:

  • Yields are generally moderate to high (~50-60%).
  • The process tolerates various substituents, allowing for structural diversity.

Palladium-Catalyzed Cross-Coupling of Aryl Halides with Disilanes

Recent advances have utilized palladium-catalyzed silylation of aryl halides, especially aryl bromides, to introduce trimethylsilyl groups efficiently.

Procedure:

  • Aryl bromide precursor (e.g., 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate ) reacts with hexamethyldisilane in the presence of palladium catalysts such as PdCl₂(dppf) and ligands like 2-(di-t-butylphosphino)biphenyl.
  • The reaction occurs in solvents like tetrahydrofuran (THF) or DMPU at temperatures around 100°C.
  • The process involves oxidative addition, transmetalation, and reductive elimination, leading to the formation of the trimethylsilyl derivative at the 6-position.

Research Findings:

  • This method provides high yields (up to 87%) and tolerates various functional groups.
  • It offers a versatile route for the selective introduction of trimethylsilyl groups onto aromatic systems.

Hydrolysis and Esterification Pathway

Another approach involves the hydrolysis of ester derivatives followed by functionalization:

  • This compound is hydrolyzed under basic conditions (e.g., lithium hydroxide in methanol/water) to the corresponding acid.
  • The acid can then undergo silylation or other modifications to introduce desired substituents.

Alternative Synthetic Routes from Phenolic Precursors

A more direct route involves the synthesis of phenolic intermediates, such as 5-bromo-2-hydroxybenzaldehyde, which then undergoes condensation with trifluoromethylated α,β-unsaturated esters, followed by cyclization.

Procedure:

  • Phenolic precursor reacts with ethyl trifluorocrotonate under basic conditions, followed by cyclization, to afford the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield Advantages References
Cyclization of benzaldehyde derivatives 5-bromo-2-hydroxybenzaldehyde Base (Cs₂CO₃), elevated temp (~120°C) 50-60% Widely used, straightforward ,
Palladium-catalyzed silylation Aryl bromide (precursor) PdCl₂(dppf), hexamethyldisilane, DMPU, 100°C up to 87% High selectivity, functional group tolerance
Hydrolysis and esterification Ethyl ester derivatives Lithium hydroxide, standard hydrolysis Moderate Useful for further functionalization ,
Phenolic condensation 2-hydroxybenzaldehyde derivatives Basic conditions, reflux Variable Direct approach, adaptable

Research Findings and Notes

  • Efficiency and Selectivity: Palladium-catalyzed silylation offers a highly efficient route for installing trimethylsilyl groups, with yields exceeding 80% under optimized conditions.
  • Functional Group Tolerance: These methods tolerate various substituents, including halogens and trifluoromethyl groups, making them versatile.
  • Reaction Conditions: Elevated temperatures (~100°C) and inert atmospheres (argon or nitrogen) are typically employed to maximize yields.
  • Catalyst Optimization: Ligand choice (e.g., biphenyl-based phosphines) and solvent selection (DMPU, THF) are critical for reaction success.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted chromenes.

    Oxidation: Formation of chromene ketones or aldehydes.

    Reduction: Formation of chromene alcohols or alkanes.

Biological Activity

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula C13H10BrF3O3C_{13}H_{10}BrF_3O_3 and a CAS number of 1160474-50-9. The synthesis typically involves multi-step reactions, including bromination and esterification processes. A common method utilizes triethylamine as a base and dichloromethane as a solvent to facilitate reactions, leading to high-purity products through techniques like recrystallization and chromatography .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 mg/mL . The presence of the trifluoromethyl group is believed to enhance the biological activity by increasing lipophilicity and altering membrane permeability.

Antiproliferative Effects

Research has indicated that chromene derivatives, including this compound, may possess antiproliferative properties. In vitro studies have suggested that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies highlighted that modifications at the 6-position significantly influence the potency against cancer cell lines.

Case Studies

  • Antibacterial Activity : A study evaluated several chromene derivatives, including this compound against E. coli. The results indicated that these compounds exhibited notable antibacterial activity, with some derivatives achieving significant zones of inhibition in agar diffusion assays .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of chromene derivatives on various cancer cell lines. The study reported that certain modifications led to enhanced activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Data Tables

Biological Activity Compound MIC (mg/mL) IC50 (µM) Target
AntibacterialThis compound50-E. coli
AntiproliferativeThis compound-~10Breast Cancer Cells

Scientific Research Applications

Medicinal Chemistry Applications

1. COX-2 Inhibition

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, and compounds that selectively inhibit this enzyme can serve as anti-inflammatory agents. Research indicates that derivatives of chromene structures exhibit significant COX-2 inhibitory activity, suggesting that this compound may possess similar properties .

2. P2Y6 Receptor Antagonism

Recent studies have identified ethyl 6-bromo derivatives as antagonists of the P2Y6 receptor, which is implicated in various physiological processes, including inflammation and cell signaling. The compound demonstrated moderate affinity as a P2Y6 receptor antagonist, indicating its potential role in therapeutic applications targeting this receptor .

1. Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects through its action on COX-2 and other inflammatory pathways. Its structural characteristics allow it to interact effectively with biological targets involved in inflammation .

2. Antimicrobial Activity

Research into related chromene compounds has shown activity against various bacterial strains, hinting at the potential antimicrobial properties of this compound. This aspect could be explored further for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed reactions, which facilitate the introduction of various substituents at the chromene ring. This flexibility allows researchers to create derivatives with enhanced biological activities or altered pharmacological profiles .

Data Table: Summary of Applications

Application AreaDescriptionReferences
COX-2 InhibitionPotential anti-inflammatory agent through selective COX-2 inhibition
P2Y6 Receptor AntagonismModerate affinity antagonist for P2Y6 receptor
Antimicrobial ActivityPotential activity against bacterial strains
Synthesis of DerivativesPalladium-catalyzed methods allow for modification of the chromene structure

Case Studies

Case Study 1: COX-2 Inhibition

A study demonstrated that a series of substituted chromenes, including ethyl 6-bromo derivatives, exhibited selective COX-2 inhibition with varying potencies. The findings suggest that structural modifications can enhance efficacy against inflammatory conditions .

Case Study 2: P2Y6 Receptor Antagonism

In a functional assay involving astrocytoma cells, ethyl 6-bromo derivatives were tested for their ability to inhibit calcium mobilization mediated by the P2Y6 receptor. The results indicated that certain substitutions at the 6-position significantly enhanced antagonist activity, leading to further exploration of these compounds as therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Ester Groups : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties .
  • Trifluoromethyl vs. Methyl : The CF₃ group at position 2 improves electron-withdrawing effects and thermal stability compared to methyl .

Physicochemical Properties

  • Solubility : The trifluoromethyl group reduces water solubility but enhances organic solvent compatibility.
  • Thermal Stability : The chloro analogue (CAS 215123-85-6) has a predicted boiling point of 349.5°C, suggesting the bromo derivative may exhibit similar thermal behavior .
  • Crystallinity : Hydrogen-bonding patterns (e.g., C=O⋯H interactions) likely influence crystal packing, as seen in Etter’s graph-set analysis .

Q & A

Q. What are the established synthetic methodologies for ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves condensation reactions with diethyl malonate as a key reagent. For example, analogous chromene derivatives are synthesized via refluxing a mixture of diethyl malonate, ethanol, and piperidine for 30–40 minutes, followed by recrystallization . Bromination steps may be incorporated using electrophilic brominating agents (e.g., NBS or Br₂). Optimization focuses on:

  • Catalyst selection : Piperidine enhances cyclization efficiency.
  • Reaction temperature : Reflux conditions (≈80°C) improve reaction kinetics.
  • Workup : Ethanol as a solvent aids in recrystallization for purity.

Q. Example Reaction Conditions Table

Reagents/ConditionsRoleReference
Diethyl malonateNucleophilic carbonyl source
PiperidineCyclization catalyst
Ethanol, reflux (30–40 min)Solvent/temperature control

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

Crystal growth : Slow evaporation of a saturated solution in ethanol or DCM.

Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 294 K.

Refinement : Using SHELXL or Olex2 software.

Critical parameters from analogous chromene derivatives include:

  • Space group : Often triclinic P1P\overline{1} or monoclinic P21/cP2_1/c.
  • R-factor : < 0.05 indicates high precision (e.g., 0.036 in ).
  • Data-to-parameter ratio : ≥14.3 ensures model reliability .

Q. How do bromo and trifluoromethyl substituents influence electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-withdrawing effects : The -CF₃ group reduces electron density on the chromene ring, enhancing electrophilic reactivity.
  • Bromine : Increases molecular weight and polarizability, affecting binding affinity.
  • Analytical methods :
    • NMR/IR spectroscopy : Track electronic environment changes (e.g., 19F^{19}\text{F} NMR for -CF₃).
    • DFT calculations : Quantify charge distribution (e.g., HOMO-LUMO gaps) .

Q. Substituent Effects Table

SubstituentElectronic EffectBiological Impact
-CF₃Strong electron-withdrawingEnhanced target binding
-BrModerate electron-withdrawingIncreased lipophilicity

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for chromene-3-carboxylate derivatives?

Methodological Answer: Contradictions arise from non-linear substituent effects or off-target interactions. Strategies include:

Multivariate analysis : Partial Least Squares (PLS) regression to identify critical descriptors.

Molecular docking : Validate interactions with biological targets (e.g., kinase enzymes) .

In vitro validation : Dose-response assays (e.g., IC₅₀ profiling) to confirm computational predictions.

Q. What advanced techniques assess the stability and degradation pathways of this compound under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (60°C), UV light, or acidic/basic conditions.
  • Analytical tools :
    • HPLC-PDA : Monitor degradation products (e.g., ester hydrolysis).
    • LC-MS : Identify fragment ions (e.g., loss of -Br or -CF₃ groups).
  • Kinetic modeling : Determine degradation rate constants (e.g., Arrhenius plots) .

Q. How can computational modeling predict interactions with biological targets, and what validation methods are used?

Methodological Answer:

Docking simulations : Use AutoDock Vina with SMILES/InChI descriptors (e.g., from ) .

Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.

Validation :

  • In vitro assays : Measure inhibition constants (KiK_i).
  • Crystallography : Compare predicted vs. observed binding poses .

Q. Computational Workflow Table

StepTool/TechniqueOutput Metrics
Ligand preparationOpen BabelOptimized 3D structure
DockingAutoDock VinaBinding affinity (ΔG)
MD simulationGROMACSRMSD/RMSF plots

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.